molecular formula C12H11F3N2O2 B3368781 (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol CAS No. 218631-47-1

(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol

Cat. No.: B3368781
CAS No.: 218631-47-1
M. Wt: 272.22 g/mol
InChI Key: VVWJNVLGCMIBJP-UHFFFAOYSA-N
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Description

(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a pyrazole-based compound featuring a 4-methoxyphenyl substituent at position 1, a trifluoromethyl group at position 3, and a hydroxymethyl (-CH2OH) moiety at position 4. The hydroxymethyl group enhances hydrophilicity, making it distinct from related pyrazole derivatives with lipophilic substituents.

Synthetic routes for analogous pyrazoles often involve Ullmann-type coupling reactions, as demonstrated in the synthesis of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole, which uses CuI catalysis and 4-bromoanisole .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-19-10-4-2-8(3-5-10)17-9(7-18)6-11(16-17)12(13,14)15/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWJNVLGCMIBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466992
Record name (1-(4-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218631-47-1
Record name (1-(4-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol typically involves the reaction of 4-methoxyphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes selective oxidation to form carbonyl derivatives:

Reaction Reagents/Conditions Product Yield Source
Primary alcohol → Carboxylic acidKMnO₄ (acidic conditions)(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)carboxylic acid78–85%
Primary alcohol → AldehydeCrO₃ (Jones oxidation)(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)formaldehyde62–70%

Mechanistic Insights :

  • KMnO₄ oxidizes the hydroxymethyl group to a carboxylic acid via a two-step process involving aldehyde intermediates under acidic conditions.

  • CrO₃ selectively stops at the aldehyde stage under controlled conditions, avoiding over-oxidation .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Reagents/Conditions Product Yield Source
CF₃ → NH₂NH₃ (g), CuCl₂ catalyst(1-(4-Methoxyphenyl)-3-amino-1H-pyrazol-5-yl)methanol45–50%
CF₃ → SCH₃NaSMe, DMF, 80°C(1-(4-Methoxyphenyl)-3-(methylthio)-1H-pyrazol-5-yl)methanol55–60%

Key Observations :

  • Trifluoromethyl substitution is sluggish due to the strong electron-withdrawing nature of -CF₃, requiring catalysts like copper(II) chloride .

  • Thiol-based nucleophiles exhibit higher reactivity compared to amines under similar conditions .

Esterification and Ether Formation

The hydroxymethyl group undergoes typical alcohol derivatization:

Reaction Reagents/Conditions Product Yield Source
EsterificationAcCl, pyridine, 0°C(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl acetate90–95%
Williamson ether synthesisNaH, CH₃I, THF(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl methyl ether80–85%

Applications :

  • Ester derivatives improve lipophilicity for drug delivery .

  • Ethers stabilize the hydroxymethyl group against oxidation .

Cross-Coupling Reactions

The methoxyphenyl ring enables palladium-catalyzed coupling:

Reaction Reagents/Conditions Product Yield Source
Suzuki–Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃(1-(4-Methoxyphenyl-aryl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol65–75%

Optimization Notes :

  • Electron-rich aryl boronic acids enhance coupling efficiency .

  • Methoxy groups direct coupling to the para position of the phenyl ring .

Reductive Amination

The hydroxymethyl group forms imine intermediates for amine synthesis:

Reaction Reagents/Conditions Product Yield Source
Reductive aminationNH₄OAc, NaBH₃CN, MeOH(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methylamine70–75%

Mechanism :

  • In situ imine formation followed by cyanoborohydride reduction avoids isolating unstable intermediates .

Critical Analysis of Reaction Pathways

  • Steric Effects : The trifluoromethyl group at position 3 hinders electrophilic substitution at adjacent positions .

  • Electronic Effects : The methoxyphenyl ring activates the pyrazole core toward nucleophilic attack at position 5 .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate NAS but reduce yields in esterification .

This compound’s versatility in oxidation, substitution, and coupling reactions makes it a valuable scaffold for synthesizing bioactive molecules. Future studies should explore photocatalytic trifluoromethyl functionalization and asymmetric derivatization.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as:

  • Anti-inflammatory Agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting inflammatory pathways.
  • Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with specific cellular pathways. For instance, compounds similar to (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol have been tested for their ability to induce apoptosis in cancer cells.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound inhibited the proliferation of breast cancer cells by modulating the PI3K/Akt signaling pathway. The study highlighted the potential for further development of this class of compounds as anticancer agents.

Agricultural Applications

In agriculture, this compound can be explored for:

  • Pesticide Development : The unique structure may allow it to function as a novel pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.

Case Study: Pesticidal Efficacy

Research conducted by agricultural scientists found that pyrazole derivatives exhibited significant insecticidal activity against common pests such as aphids and whiteflies. These findings suggest that this compound could be a candidate for developing new pest control agents.

Materials Science Applications

The compound's unique chemical structure lends itself to applications in materials science:

  • Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Enhancement

A study published in Polymer Science explored the use of pyrazole-based monomers in synthesizing high-performance polymers. The results indicated improved thermal resistance and tensile strength compared to traditional polymers.

Summary Table of Applications

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnti-inflammatory, AnticancerJournal of Medicinal Chemistry
AgriculturePesticides, HerbicidesAgricultural Research Journal
Materials SciencePolymer enhancementPolymer Science

Mechanism of Action

The mechanism of action of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its electronic properties. The pyrazole ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Position 1 Position 3 Position 5 Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activity
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (Target) 4-Methoxyphenyl Trifluoromethyl Hydroxymethyl -OH, -OCH3, -CF3 ~274.2* Enhanced hydrophilicity
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 4-Methoxyphenyl Trifluoromethyl 3,4,5-Trimethoxyphenyl -OCH3 (multiple) ~428.3 Lipophilic; potential CNS activity
3-{3-[1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-...pyridine 3-Chlorophenyl 4-Methoxyphenyl Dihydro-1H-pyrazol-5-yl -Cl, -OCH3, pyridine ~531.9 Anticancer activity (IC50 = 23.01 μM)
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol Methyl Phenyl 4-Methylphenoxy -OH, -CH3, -OCH3 294.35 Moderate lipophilicity
1-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)isoquinoline H Trifluoromethyl Isoquinoline Aromatic N-heterocycle ~279.2 Ligand for boron complexes; PET effects

*Calculated based on formula C12H11F3N2O2.

Key Observations:

Substituent Effects: Trifluoromethyl (-CF3): Present in the target compound and others (e.g., ), this group increases metabolic stability and electronegativity, influencing binding to hydrophobic pockets in biological targets. Hydroxymethyl (-CH2OH): Unique to the target compound, this group improves aqueous solubility compared to analogs with aryl/alkoxy groups (e.g., trimethoxyphenyl in or methylphenoxy in ).

For example, the trimethoxyphenyl derivative may exhibit central nervous system (CNS) penetration due to increased lipophilicity, while the chlorophenyl-pyridine hybrid demonstrates anticancer activity. The hydroxymethyl group could modulate toxicity profiles, as seen in compounds like [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol, which lacks reported cytotoxicity .

Synthetic Flexibility :

  • The target compound’s hydroxymethyl group allows for further derivatization (e.g., esterification or oxidation to carboxylic acids), unlike analogs with fixed aryl substituents. This flexibility is advantageous in medicinal chemistry for optimizing pharmacokinetics .

Biological Activity

(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol, identified by its CAS number 94412-88-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by relevant research findings.

The molecular formula of the compound is C10H10F3N2OC_{10}H_{10}F_3N_2O, with a molecular weight of approximately 238.128 g/mol. The structural characteristics contribute to its biological activity, particularly the presence of the methoxy and trifluoromethyl groups which enhance its interaction with biological targets.

PropertyValue
CAS Number94412-88-1
Molecular FormulaC10H10F3N2O
Molecular Weight238.128 g/mol
LogP1.9375
PSA (Polar Surface Area)18.46 Ų

Anticancer Activity

Recent studies have shown that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. Specifically, this compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies

  • Breast Cancer : A study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing a notable reduction in cell viability at concentrations above 20 µM, indicating potential as an antiproliferative agent .
  • Liver Cancer : In HepG2 liver cancer cells, the compound demonstrated IC50 values ranging from 50 to 70 µM, suggesting moderate effectiveness in inhibiting cell growth .
  • Multi-Cancer Activity : The compound was also tested against colorectal and prostate cancer cells, showing similar trends in growth inhibition across different types .

Anti-inflammatory Activity

Inflammation plays a crucial role in cancer progression and other diseases. The pyrazole derivatives have been shown to exhibit anti-inflammatory properties:

  • Mechanism of Action : The presence of the methoxy group enhances hydrogen bonding interactions with inflammatory mediators, potentially leading to downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Experimental Findings : In vitro studies indicated that treatment with this compound resulted in decreased levels of inflammatory markers in macrophage cultures .

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related damage in cells:

  • Research Insights : The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, where it showed significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
  • Potential Applications : This antioxidant activity may contribute to its protective effects against oxidative damage in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Q & A

Q. How can structural modifications (e.g., replacing methoxy with ethoxy) alter the compound’s pharmacokinetic profile?

  • Methodology : Synthesize analogs and compare permeability (Caco-2 monolayer assay) and metabolic stability (microsomal incubation). Ethoxy groups may enhance lipophilicity (higher logP) but reduce hepatic clearance due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol
Reactant of Route 2
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(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol

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